6-Methoxyquinoline; 2,4,6-trinitrophenol
Description
1.1 6-Methoxyquinoline 6-Methoxyquinoline (C₁₀H₉NO, MW 159.19) is a yellow transparent liquid with a boiling point of 279–280°C and density of 1.13 g/cm³. It is used as a flavoring agent, pharmaceutical intermediate (e.g., antimalarial drugs), and in fine chemical synthesis due to its thermal stability and aromatic reactivity . Its structural backbone, featuring a methoxy-substituted quinoline ring, enhances its electron-donating properties, making it valuable in coordination chemistry and catalysis.
1.2 2,4,6-Trinitrophenol (TNP) 2,4,6-Trinitrophenol (C₆H₃N₃O₇, MW 229.11), commonly known as picric acid, is a yellow crystalline solid with a boiling point of 300°C and density of 1.00 g/mL. It is highly acidic (pKa ~0.3) and explosive when dry . Industrially, TNP is used in explosives, dyes, and chemical sensors. Its three nitro groups confer strong electron-withdrawing properties, enabling fluorescence quenching and supramolecular interactions .
Properties
CAS No. |
7533-21-3 |
|---|---|
Molecular Formula |
C16H12N4O8 |
Molecular Weight |
388.29 g/mol |
IUPAC Name |
6-methoxyquinoline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C10H9NO.C6H3N3O7/c1-12-9-4-5-10-8(7-9)3-2-6-11-10;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-7H,1H3;1-2,10H |
InChI Key |
MIKABYXMZMZBNZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=CC=C2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Nitration-Oxidation of p-Anisidine
A widely cited method involves the cyclization of p-anisidine (4-methoxyaniline) with 1,3-propanediol in the presence of a transition metal catalyst (e.g., Ru or Pd). Key steps include:
Hydrogen Peroxide-Mediated Oxidation
The US2416658A patent describes the synthesis of 6-methoxyquinoline-N-oxide as an intermediate:
Alkylation of 2-Mercapto-6-methoxyquinoline
A 2023 study utilized 2-mercapto-6-methoxyquinoline-3-carbonitrile reacted with alkyl halides (e.g., methyl iodide or benzyl chloride):
Table 1: Comparative Synthesis Routes for 6-Methoxyquinoline
Synthesis of 2,4,6-Trinitrophenol (Picric Acid)
Direct Nitration of Phenol
The industrial standard involves sequential sulfonation and nitration:
Nitrobenzene Byproduct Recovery
Picric acid is recovered during nitrobenzene production:
DMSO-Mediated Nitration
A solvent-based method enhances safety and yield:
Chemical Reactions Analysis
6-Methoxyquinoline: undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include transition metal catalysts, acids, and bases. Major products formed from these reactions include fluorescent zinc and chlorine sensors, tubulin polymerization inhibitors, and bacterial DNA gyrase inhibitors .
2,4,6-Trinitrophenol: is known for its explosive properties and undergoes redox reactions. It reacts with thiocyanate ions in acidic conditions, resulting in a redox reaction that produces various intermediates and final products . Additionally, it can undergo electrophilic substitution reactions, such as nitration, to form other nitroaromatic compounds .
Scientific Research Applications
6-Methoxyquinoline: has a wide range of scientific research applications. It is used as a precursor in the synthesis of fluorescent sensors, tubulin polymerization inhibitors, and bacterial DNA gyrase inhibitors . In biology and medicine, it has shown potential as an antitumor agent, particularly in the treatment of lung carcinoma . It is also used in the development of single-ion magnets and other advanced materials .
2,4,6-Trinitrophenol: is widely used in forensic research, land mine detection, and environmental monitoring due to its explosive properties . It is also used in the development of sensors for detecting nitroaromatic compounds in water and soil samples . Additionally, it has applications in the dye industry and as an antiseptic in medical settings .
Mechanism of Action
6-Methoxyquinoline: exerts its effects through various mechanisms. It can induce oxidative stress in cancer cells, leading to cell cycle arrest and apoptosis . The compound interacts with molecular targets such as DNA and proteins, disrupting their normal functions and leading to cell death .
2,4,6-Trinitrophenol: acts as an explosive by rapidly decomposing and releasing large amounts of energy. Its mechanism of action involves the formation of highly reactive intermediates that undergo rapid oxidation-reduction reactions, resulting in an explosive release of energy . In biological systems, it can interact with cellular components, leading to oxidative stress and cellular damage .
Comparison with Similar Compounds
Structural and Functional Analogues
- 8-Hydroxyquinoline: Unlike 6-methoxyquinoline, 8-hydroxyquinoline (C₉H₇NO, MW 145.16) acts as a bidentate ligand in metal complexes (e.g., aluminum), forming stable chelates for analytical chemistry .
- Tetrahydroisoquinoline Derivatives: Compounds like 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline (C₁₂H₁₅NO₂, MW 205.25) exhibit bioactivity in antitumor studies but lack the methoxy group’s electron-donating effects seen in 6-methoxyquinoline .
Table 1: Comparison of Quinoline Derivatives
Comparison of 2,4,6-Trinitrophenol with Similar Compounds
Nitroaromatic Compounds
- 2,4-Dinitrophenol (DNP): Less nitrated than TNP, DNP (C₆H₄N₂O₅, MW 184.11) disrupts mitochondrial proton gradients, causing metabolic toxicity. Unlike TNP, it lacks a third nitro group, reducing fluorescence quenching efficiency .
- Nitrobenzene (C₆H₅NO₂, MW 123.11): Smaller and non-ionic, nitrobenzene exhibits slower fluorescence quenching in sensor applications compared to TNP due to weaker electron-withdrawing effects .
Explosives and Environmental Contaminants
- However, PCP is less explosive and more persistent in ecosystems .
Table 2: Comparative Analysis of Nitroaromatics
Key Research Findings
- TNP in Sensing : Cd(II)-based coordination polymers detect TNP with 95% fluorescence quenching via electron transfer and hydrogen bonding . In contrast, nitrobenzene’s smaller size allows prolonged quenching but lower specificity .
- Toxicity Profile : Newborn rats exposed to TNP (65.1 mg/kg/day) show higher mortality than those exposed to 2,4-DNP, attributed to TNP’s stronger oxidative stress and DNA damage .
- 6-Methoxyquinoline Stability: Unlike 8-hydroxyquinoline, 6-methoxyquinoline resists hydrolysis in acidic conditions, enhancing its utility in drug synthesis .
Q & A
Basic: What experimental methods are recommended for synthesizing 6-methoxyquinoline derivatives, and how can structural purity be validated?
Answer:
6-Methoxyquinoline derivatives are typically synthesized via multi-step organic reactions. A common approach involves:
- Step 1 : Condensation of substituted anilines with glycerol or acetylene derivatives under acid catalysis (e.g., sulfuric acid) to form the quinoline core .
- Step 2 : Methoxylation at the 6-position using methyl iodide or dimethyl sulfate in the presence of a base (e.g., KOH) .
- Validation : Purity is confirmed via HPLC (High-Performance Liquid Chromatography) and NMR (¹H and ¹³C) to detect residual solvents or unreacted intermediates. For example, the singlet peak for the methoxy group in ¹H NMR (~δ 3.8–4.0 ppm) confirms successful substitution .
Basic: Why is 2,4,6-trinitrophenol significantly more acidic than phenol, and how can this property be exploited in chemical reactions?
Answer:
The enhanced acidity of 2,4,6-trinitrophenol (pKa ~0.3) compared to phenol (pKa ~10) arises from:
- Electron-withdrawing nitro groups : These stabilize the conjugate base via resonance and inductive effects, delocalizing the negative charge across the aromatic ring .
- Applications : This strong acidity enables its use as a protonating agent in organic synthesis (e.g., forming charge-transfer complexes) or as a pH-sensitive probe in spectroscopic studies .
Advanced: How can researchers resolve discrepancies in spectroscopic data for 6-methoxyquinoline derivatives during structural elucidation?
Answer:
Discrepancies in NMR or IR data may arise from tautomerism, solvent effects, or impurities. Mitigation strategies include:
- Variable Temperature NMR : To identify dynamic processes (e.g., keto-enol tautomerism) .
- X-ray Crystallography : Provides definitive structural confirmation, as seen in studies of 6-methoxy-2-(2-nitrophenyl)-5,8-quinolinedione derivatives .
- Comparative Analysis : Cross-reference with databases like NIST Chemistry WebBook for validated spectral profiles .
Advanced: What safety protocols are critical when handling 2,4,6-trinitrophenol in laboratory settings?
Answer:
2,4,6-Trinitrophenol is explosive when dry and toxic upon exposure. Key protocols include:
- Moisture Control : Store in ≥10% water content to prevent desiccation.
- Personal Protective Equipment (PPE) : Use nitrile gloves and Tychem® Responder® suits to prevent dermal absorption .
- Ventilation : Conduct reactions in fume hoods with blast shields, especially during nitration steps involving concentrated nitric acid .
Basic: What are the primary biological applications of 6-methoxyquinoline derivatives in current research?
Answer:
These derivatives are studied for:
- Antimicrobial Activity : Structure-activity relationship (SAR) studies reveal that methoxy substitution enhances lipophilicity, improving membrane penetration .
- Enzyme Inhibition : The quinoline scaffold interacts with heme-containing enzymes (e.g., cytochrome P450), making it a candidate for antimalarial drug development .
Advanced: How can computational methods optimize the synthesis of 2,4,6-trinitrophenol derivatives for reduced hazards?
Answer:
- Density Functional Theory (DFT) : Predicts stability of intermediates and transition states, reducing trial-and-error in nitration reactions .
- Green Chemistry Approaches : Replace traditional nitration (HNO₃/H₂SO₄) with ionic liquids or microreactors to control exothermicity and improve yield .
Basic: What analytical techniques are most effective for quantifying 2,4,6-trinitrophenol in environmental samples?
Answer:
- UV-Vis Spectroscopy : Quantifies picric acid at λmax ~355 nm in aqueous solutions .
- HPLC-MS : Detects trace amounts (ppb levels) in soil or water, using C18 columns and acetonitrile/water mobile phases .
Advanced: What mechanistic insights explain the fluorescence properties of 6-methoxyquinoline-based probes?
Answer:
The methoxy group induces:
- Extended π-Conjugation : Enhances fluorescence quantum yield by stabilizing excited states.
- Solvatochromism : Polar solvents stabilize charge-transfer states, shifting emission maxima. For example, 6-methoxy-8-aminoquinoline derivatives exhibit pH-dependent fluorescence due to protonation/deprotonation at the amino group .
Basic: How does the nitro group positioning in 2,4,6-trinitrophenol influence its reactivity in substitution reactions?
Answer:
- Steric and Electronic Effects : The para-nitro groups deactivate the ring, directing electrophilic substitution to the meta position.
- Nucleophilic Aromatic Substitution (NAS) : Facilitated by electron-withdrawing nitro groups, enabling reactions with amines or thiols under mild conditions .
Advanced: What strategies mitigate batch-to-batch variability in 6-methoxyquinoline synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
